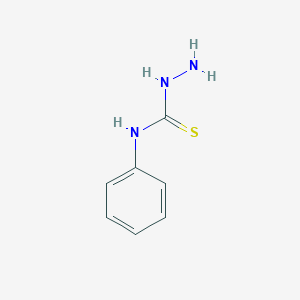

4-Phenylthiosemicarbazide

描述

Significance of Thiosemicarbazides in Organic and Medicinal Chemistry

Thiosemicarbazides are a class of organic compounds that have garnered considerable attention due to their multifaceted applications. irjmets.comomanchem.com They are potent intermediates in the synthesis of various pharmaceutical and bioactive materials, making them a cornerstone in medicinal chemistry. irjmets.comomanchem.comnih.gov The presence of the imine bond (-N=CH-) in their derivatives is particularly useful for the preparation of heterocyclic compounds and non-natural β-amino acids. irjmets.comomanchem.comnih.gov

The biological significance of thiosemicarbazides is extensive, with research demonstrating a wide range of pharmacological activities, including:

Antimicrobial irjmets.comdergipark.org.trnih.gov

Antiviral irjmets.comdergipark.org.tr

Anticancer irjmets.comdergipark.org.trresearchgate.net

Anti-inflammatory irjmets.comwisdomlib.org

Antitubercular irjmets.comresearchgate.net

Furthermore, thiosemicarbazides readily form metal complexes with various transition metals, a property attributed to their nitrogen, oxygen, and sulfur donor groups. irjmets.comdergipark.org.tr This ability to chelate metals has opened avenues for their use in various industrial applications, such as corrosion inhibition and the development of metal-ion sensors. researchgate.neticrc.ac.ir Their structural versatility also allows for the synthesis of thiosemicarbazones through condensation with aldehydes and ketones, further expanding their chemical and biological utility. omanchem.com

Historical Context and Evolution of 4-Phenylthiosemicarbazide Investigations

The study of this compound has evolved from its initial use as an agricultural chemical and pesticide. wikipedia.org Early investigations into its properties revealed antibacterial characteristics, which were attributed to the electron delocalization within the thiosemicarbazide (B42300) moiety. wikipedia.org The synthesis of 4-phenylsemicarbazide (B1584512), a related compound, was documented as early as the late 19th and early 20th centuries, with methods involving the reaction of phenylurea with hydrazine (B178648) hydrate (B1144303) or the hydrolysis of its derivatives. orgsyn.org

Over time, research has shifted towards leveraging this compound as a precursor for more complex molecules with specific biological targets. For instance, it has been used in the synthesis of various thiosemicarbazone derivatives by reacting it with different aldehydes and ketones. omanchem.comnih.gov These synthetic endeavors have aimed to produce compounds with enhanced and more specific pharmacological activities. A notable example from 1984 involved studying the effect of chlorine substitution on the structure and activity of this compound, highlighting early interest in its structure-activity relationships. wikipedia.org

Current Research Trajectories and Future Prospects for this compound

Contemporary research on this compound is vibrant and multidisciplinary, extending into materials science and medicinal chemistry. A significant area of current investigation involves the synthesis of novel derivatives and their evaluation for a range of biological activities. For example, recent studies have focused on creating this compound derivatives as potential anti-inflammatory agents, with some compounds showing promising inhibitory activity against COX-1 and COX-2 enzymes. wisdomlib.org

The compound is also being explored in the development of new therapeutics for infectious diseases. Research has reported the synthesis of thiosemicarbazide derivatives with high activity against Mycobacterium bovis, a causative agent of tuberculosis in cattle. nih.govresearchgate.net Furthermore, new derivatives have been synthesized and tested for their anthelmintic and antibacterial activities, with some demonstrating significant efficacy. nih.gov

In the field of materials science, this compound is being investigated as an additive in the development of wide-bandgap Pb-free perovskite solar cells, showcasing its potential in renewable energy technologies. nanoge.org Its ability to form complexes with metals continues to be a subject of study, with research into the synthesis and characterization of metal complexes for potential antitumor applications. nih.gov

The future for this compound research appears promising, with ongoing efforts to:

Synthesize novel derivatives with enhanced biological activities. nih.govnih.gov

Explore its applications in materials science, particularly in the development of advanced materials for electronics and energy. nanoge.orglew.ro

Investigate its metal-coordinating properties for catalytic and biomedical applications. nih.govmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-Phenylhydrazinecarbothioamide |

| CAS Number | 5351-69-9 |

| Molecular Formula | C₇H₉N₃S |

| Molar Mass | 167.23 g·mol⁻¹ |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 138 to 141 °C (280 to 286 °F; 411 to 414 K) |

Data sourced from wikipedia.org

Interactive Data Table: Selected Research on this compound Derivatives

| Derivative Type | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Thiosemicarbazones | Anti-inflammatory | TSCZ-5 showed superior inhibition of COX-1 and COX-2 enzymes. | wisdomlib.org |

| Condensation products with aldehydes/ketones | Anti-mycobacterial | Compounds 11 and 30 showed the highest activity against Mycobacterium bovis. | researchgate.net |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Anthelmintic | Demonstrated significant anthelmintic activity. | nih.gov |

| (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes | Antitumor | The copper complex inhibited Ehrlich Ascites Carcinoma. | nih.gov |

Structure

2D Structure

属性

IUPAC Name |

1-amino-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIGUVBJOHCXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063808 | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-69-9 | |

| Record name | 4-Phenylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenyl)thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Phenylthiosemicarbazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH3R5JE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Phenylthiosemicarbazide

Direct Synthesis Routes to 4-Phenylthiosemicarbazide

The preparation of this compound can be achieved through several synthetic pathways, with the reaction between phenyl isothiocyanate and hydrazine (B178648) hydrate (B1144303) being the most common and direct method.

The most widely employed synthesis of this compound involves the nucleophilic addition of hydrazine hydrate to the electrophilic carbon of phenyl isothiocyanate. This reaction is typically conducted in a suitable solvent, such as ethanol (B145695), at room temperature. nih.gov The process is generally efficient, affording the desired product in high yield. nih.gov The reaction mechanism involves the attack of the nitrogen atom of hydrazine on the isothiocyanate carbon, followed by proton transfer to yield the stable this compound.

While the reaction of phenyl isothiocyanate and hydrazine is predominant, alternative methods for the synthesis of this compound and its derivatives have been explored. One such method involves the transamination of 4-methyl-4-phenyl-3-thiosemicarbazide. tandfonline.comtandfonline.com This approach relies on the displacement of the N-methylaniline group by a different amine. tandfonline.comtandfonline.com Additionally, thiosemicarbazides can be prepared from the reaction of carbohydrazides with aryl isothiocyanates. researchgate.net Another route involves the reaction of amines with phenyl chlorothionoformate to produce isothiocyanates, which can then be reacted with hydrazine. organic-chemistry.org A method for synthesizing 4-sulfonamidophenyl hydrazines has also been reported, which involves the reaction of p-chlorobenzenesulfonamide compounds with hydrazine hydrate in dimethyl sulfoxide (B87167) (DMSO). google.com

Derivatization Strategies of this compound

The primary derivatization strategy for this compound is the formation of thiosemicarbazones through condensation with various aldehydes and ketones. These derivatives are of significant interest due to their wide range of biological activities.

Thiosemicarbazones are synthesized by the condensation reaction between this compound and a carbonyl compound, typically an aldehyde or a ketone. nih.gov This reaction forms an imine bond (-N=CH- or -N=CR'R"-) and is a cornerstone in the synthesis of bioactive molecules. nih.gov

The condensation of this compound with aldehydes and ketones is a straightforward and high-yielding reaction, often carried out in solvents like methanol (B129727) at room temperature or with gentle heating. nih.govnih.gov The reaction can be catalyzed by acids or bases to improve yields and reaction times. academicjournals.orgscispace.com For instance, an equimolar mixture of this compound and an appropriate aldehyde or ketone in ethanol can be refluxed for several hours to yield the corresponding thiosemicarbazone. nih.govrjpbcs.com The use of catalysts like anilinium chloride has been shown to be effective, allowing the reaction to proceed to completion at room temperature in excellent yields. academicjournals.orgscispace.com

Below is a table summarizing the synthesis of various thiosemicarbazones from this compound and different carbonyl compounds.

| Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Methanol | Reflux, 4 hours | 75 | nih.gov |

| 4-Nitroacetophenone | Anilinium chloride/Methanol | Room temperature, 24 hours | Excellent | academicjournals.orgscispace.com |

| Various aldehydes/ketones | Methanol | Room temperature, 24 hours | 25-82 | nih.gov |

| Fluorinated indole-2,3-dione | Ethanol | Reflux, 7 hours | - | rjpbcs.com |

| 4-Nitrobenzaldehyde | - | - | - | nih.gov |

The efficiency and rate of the condensation reaction between this compound and carbonyl compounds are significantly influenced by both electronic and steric factors of the aldehyde or ketone. academicjournals.orgresearchgate.net

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde or ketone plays a crucial role. academicjournals.orgresearchgate.net Electron-withdrawing groups, such as a nitro group, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine nitrogen of this compound. researchgate.net This often leads to faster reaction rates and higher yields. Conversely, electron-donating groups, like a methoxy (B1213986) group, can decrease the reactivity of the carbonyl compound. academicjournals.orgresearchgate.net A phenyl ring, through its mesomeric donating effect, can also passivate the reactivity of the carbonyl group. academicjournals.orgresearchgate.net

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic this compound, thereby slowing down the reaction rate. academicjournals.orgscispace.comacademicjournals.orgresearchgate.net While steric effects have been observed to have a modest impact compared to electronic effects, they can still influence the outcome of the reaction. academicjournals.orgresearchgate.net For instance, the reaction with bulky ketones may require more forcing conditions or result in lower yields compared to reactions with less hindered aldehydes. academicjournals.orgscispace.com

The following table illustrates the influence of substituents on the yield of thiosemicarbazone formation.

| Aldehyde/Ketone | Substituent Effect | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Electron-withdrawing (NO₂) | High | nih.gov |

| 4-Chlorobenzaldehyde | Electron-withdrawing (Cl) | 71 | nih.gov |

| 4-Fluorobenzaldehyde | Electron-withdrawing (F) | 25 | nih.gov |

| 4-Methylbenzaldehyde | Electron-donating (CH₃) | 40 | nih.gov |

| 4-Bromobenzaldehyde | Electron-withdrawing (Br) | 30 | nih.gov |

| 2-Acetylpyridine | - | 89 | tandfonline.com |

| Cyclopropyl-phenylketone | Steric and Electronic | 0 (leads to self-condensation of this compound) | academicjournals.orgresearchgate.net |

Synthesis of Thiosemicarbazone Derivatives from this compound

Catalytic Approaches in Thiosemicarbazone Synthesis

The synthesis of thiosemicarbazones from this compound and carbonyl compounds has been systematically studied under various catalytic conditions. Research has shown that both acid and base catalysis can be employed, with acid catalysis generally demonstrating superior performance. researchgate.netsbq.org.br In a comparative study, methanol was identified as a suitable solvent for these condensation reactions. researchgate.netsbq.org.br

Among the different types of catalysts, general acid-base catalysis has proven to be quite effective. researchgate.netsbq.org.br Notably, anilinium chloride has emerged as an optimal catalyst, facilitating the reaction to completion at room temperature in high yields within 24 hours. researchgate.netderpharmachemica.com This method has been successfully applied to synthesize a range of thiosemicarbazones with varying steric hindrance. researchgate.net The use of a few drops of acetic acid under reflux conditions is also a common and effective catalytic method for the synthesis of 4-phenyl-3-thiosemicarbazone derivatives from aromatic aldehydes. ijpsonline.com

| Carbonyl Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| 4-Nitroacetophenone | Anilinium Chloride | Methanol | Room Temperature, 24h | Excellent | researchgate.net |

| Various Aromatic Aldehydes | Acetic Acid | Ethanol | Reflux, 1-3h | 70-93 | ijpsonline.com |

| Fluoren-9-one | Various Acids | Ethanol | Not Specified | Varied | jocpr.com |

Formation of Heterocyclic Scaffolds from this compound Derivatives

4-Phenylthiosemicarbazones, derived from this compound, are key intermediates for the construction of a multitude of heterocyclic ring systems, including thiazolidinones, thiazoles, oxadiazoles, thiatriazoles, and tetrazoles.

Thiazolidinone Synthesis Pathways

The synthesis of 4-thiazolidinones from 4-phenylthiosemicarbazones is a well-established pathway. One common method involves the reaction of 4-phenylthiosemicarbazones with ethyl 2-bromoacetate in the presence of a base like anhydrous sodium acetate (B1210297). This reaction, typically carried out in boiling absolute ethanol, proceeds in good yields. ijpsonline.comresearchgate.net The formation of the thiazolidinone ring is believed to occur in two steps, starting with the S-alkylation of the thiosemicarbazone in its thiol form. researchgate.net

Another synthetic route to functionalized thiazolidinones involves the cyclization of 4-phenylthiosemicarbazones with diethyl acetylenedicarboxylate (B1228247) in methanol. ijpsonline.comresearchgate.net This reaction is regioselective, with the sulfur atom of the thiosemicarbazone exclusively attacking the acetylenic ester. ijpsonline.com

Thiazole (B1198619) Ring Formation

Thiazole rings can be effectively synthesized from 4-phenylthiosemicarbazone derivatives. A prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of thiosemicarbazones with α-halocarbonyl compounds, such as α-bromoacetophenones or ethyl chloroacetate. core.ac.uknih.gov This cyclization reaction provides a direct route to variously substituted 2-(hydrazinylidene)thiazole derivatives. nih.gov The reaction of this compound with phenacyl bromide can also lead to the formation of a 2-phenylimino-4-phenyl-2,3-dihydro-1,3-thiazol-3-amine, particularly in the presence of concentrated hydrochloric acid. cdnsciencepub.com

| 4-Phenylthiosemicarbazone Derivative | Reagent | Solvent | Reaction Conditions | Product Type | Reference(s) |

| 3-Aryl-4-formylsydnone 4'-phenylthiosemicarbazones | Ethyl chloroacetate | Not specified | Not specified | Sydnonyl-substituted 4-oxo-thiazolidine | core.ac.uk |

| 3-Aryl-4-formylsydnone 4'-phenylthiosemicarbazones | Ethyl 2-chloroacetoacetate | Not specified | Not specified | Sydnonyl-substituted thiazoline | core.ac.uk |

| 3-Aryl-4-formylsydnone 4'-phenylthiosemicarbazones | 2-Bromoacetophenone | Not specified | Not specified | Sydnonyl-substituted thiazoline | core.ac.uk |

| Acetophenone-thiosemicarbazones | Various α-halocarbonyl compounds | Not specified | Not specified | 2-Acetophenon-hydrazin-thiazoles | nih.gov |

| This compound | Phenacyl bromide | Ethanol/Conc. HCl | Reflux/Not specified | 2-Phenylimino-4-phenyl-2,3-dihydro-1,3-thiazol-3-amine | cdnsciencepub.com |

Oxadiazole Derivatives Synthesis

1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from this compound through oxidative cyclization reactions. An efficient one-pot method involves the reaction of 4-phenylsemicarbazide (B1584512) with (het)aryl methyl ketones, promoted by an iodine/DMSO system under mild conditions, to yield 5-amino-2-(het)aroyl-1,3,4-oxadiazoles. nih.gov The cyclodesulfurization of acylthiosemicarbazides using reagents like potassium iodate (B108269) in water is another effective route to 2-acylamino-1,3,4-oxadiazoles. Furthermore, the reaction of 1-(2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl)-4-phenylthiosemicarbazide with iodine in the presence of potassium iodide leads to the formation of the corresponding 5-((3H-imidazo[4,5-b]pyridin-2-ylthio)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine. ijpsonline.com

| Starting Material | Reagent(s) | Solvent | Reaction Conditions | Product Type | Yield (%) | Reference(s) |

| 4-Phenylsemicarbazide and (Het)aryl methyl ketones | I2/DMSO, K2CO3 | DMSO | 110 °C, 16h | 5-Amino-2-(het)aroyl-1,3,4-oxadiazoles | up to 80 | nih.gov |

| Acylthiosemicarbazides | Potassium Iodate | Water | 60 °C, 2h | 2-Acylamino-1,3,4-oxadiazoles | Moderate to Excellent | |

| 1-(2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl)-4-phenylthiosemicarbazide | I2/KI | Not specified | Room Temperature, 1h | 5-((3H-imidazo[4,5-b]pyridin-2-ylthio)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | Not specified | ijpsonline.com |

Thiatriazole and Tetrazole Derivative Formation

This compound and its derivatives serve as precursors for the synthesis of thiatriazole and tetrazole rings. The reaction of 4-substituted-thiosemicarbazides with nitrous acid is a key method for forming 5-(substituted)amino-1,2,3,4-thiatriazoles. Specifically, treating this compound with nitrous acid in various acidic environments yields 5-anilino-1,2,3,4-thiatriazole (B78592). This thiatriazole can then undergo isomerization in the presence of a base, such as aqueous sodium hydroxide, to form 1-phenyltetrazole-5-thiol. Another reported synthesis involves the cyclization of 4-[4-(2-phenylethenyl)phenyl]thiosemicarbazide with sodium nitrite (B80452) and hydrochloric acid to give a 1,2,3,4-thiatriazole derivative. researchgate.net

The synthesis of tetrazole derivatives can also be achieved through multi-component reactions. For instance, a mixture of 1H-tetrazole, thiosemicarbazide (B42300), and an aromatic aldehyde can be subjected to ultrasonication in ethanol to produce 2-[phenyl(1H-tetrazol-1-yl)methyl]hydrazinecarbothioamides.

| Starting Material | Reagent(s) | Solvent/Conditions | Product | Reference(s) |

| This compound | Nitrous Acid | Aqueous Acetic Acid/HCl | 5-Anilino-1,2,3,4-thiatriazole | |

| 5-Anilino-1,2,3,4-thiatriazole | 10% Aqueous NaOH | Reflux | 1-Phenyltetrazole-5-thiol | |

| 4-[4-(2-Phenylethenyl)phenyl]thiosemicarbazide | NaNO2/HCl | Not specified | 1,2,3,4-Thiatriazole derivative | researchgate.net |

| 1H-Tetrazole, Thiosemicarbazide, Aromatic Aldehyde | Ethanol | Ultrasonication, 3 min | 2-[Phenyl(1H-tetrazol-1-yl)methyl]hydrazinecarbothioamide |

Benzodiazaborine Ring System Synthesis

An interesting application of this compound is in the synthesis of boron-containing heterocyclic systems. The addition of 2-formylphenylboronic acid to this compound results in the formation of cyclic 2,3,1-benzodiazaborines. This reaction provides a direct route to these unique heterocyclic structures.

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| This compound | 2-Formylphenylboronic acid | Cyclic 2,3,1-benzodiazaborine |

Dihydropyranopyrazole Derivatization

The synthesis of dihydropyranopyrazole derivatives can be achieved through multi-component reactions where this compound plays a role within the catalytic system. One notable method involves a one-pot, four-component reaction for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole. This approach utilizes a novel nano-catalyst: Ni(II)-4-phenylthiosemicarbazide immobilized onto functionalized MCM-41 (a type of mesoporous silica). researchgate.netacs.org

This heterogeneous catalyst, identified as MCM-41/Pr-PTSC-Ni(II), facilitates the reaction between aromatic aldehydes, hydrazine hydrate, malononitrile, and a β-keto ester under mild conditions. researchgate.net The catalyst is prepared from commercially available and thermally stable precursors, presenting an efficient and environmentally conscious procedure. researchgate.net The use of such catalytic systems highlights an advanced application of this compound in facilitating complex organic syntheses. researchgate.net

Table 1: Synthesis of Dihydropyranopyrazole Derivatives

| Reactants | Catalyst | Key Features | Resulting Scaffold |

|---|

Reactions with Specific Reagents and Mechanistic Insights

The reactivity of this compound extends to specific interactions with various reagents, leading to the formation of distinct heterocyclic systems and revealing unusual reaction mechanisms.

Reaction with Nitrous Acid and Thiatriazole Formation

The treatment of this compound with nitrous acid results in the formation of 5-anilino-1,2,3,4-thiatriazole. cdnsciencepub.comresearchgate.net This reaction has been shown to proceed consistently across various acidic environments, including 50% aqueous acetic acid, anhydrous acetic acid, and hydrochloric acid at different pH levels. cdnsciencepub.com In all tested conditions, the identical product, melting at 142-143°C, was obtained. cdnsciencepub.com

The structure of the resulting 5-anilino-1,2,3,4-thiatriazole was unequivocally confirmed through an alternative synthesis pathway: the reaction of phenylisothiocyanate with hydrazoic acid. cdnsciencepub.comresearchgate.net This independent synthesis yielded the same compound, and its identity was further established by infrared absorption and chemical degradation studies. cdnsciencepub.comresearchgate.net

The reaction of 5-(substituted)amino-1,2,3,4-thiatriazoles with aqueous bases can lead to two competing reactions: degradation to an isothiocyanate and an azide (B81097) ion, or isomerization to a 1-substituted-tetrazole-5-thiol. cdnsciencepub.comresearchgate.net When the substituent is an aryl group, as in this case, both pathways occur. researchgate.net

Table 2: Reaction of this compound with Nitrous Acid

| Acid Environment | Product | Confirmation Method |

|---|---|---|

| 50% Aqueous Acetic Acid | 5-Anilino-1,2,3,4-thiatriazole | Mixed Melting Point, IR Analysis |

| Anhydrous Acetic Acid | 5-Anilino-1,2,3,4-thiatriazole | Mixed Melting Point, IR Analysis |

Anomalous Reactivity with Complex Ketones (e.g., Benzopinacolone)

In a departure from typical condensation reactions, this compound exhibits anomalous reactivity with the complex ketone benzopinacolone. scispace.comjmchemsci.comjmchemsci.com Instead of forming a thiosemicarbazone, benzopinacolone functions as an unconventional acylating agent. jmchemsci.comjmchemsci.com

The proposed mechanism for this unusual reaction involves an addition/elimination pathway:

Nucleophilic Addition: The this compound molecule adds to the carbonyl group of benzopinacolone. jmchemsci.comjmchemsci.com

Tetrahedral Adduct Formation: This addition leads to the formation of a tetrahedral intermediate. jmchemsci.comjmchemsci.com

Elimination with Anchimeric Assistance: The key step involves the expulsion of a trityl anion as the leaving group. This process is believed to be facilitated by anchimeric assistance, where the thioureido side-chain participates intramolecularly through the formation of a hydrogen bond. scispace.comjmchemsci.comjmchemsci.com

This reactivity highlights the nucleophilic character of this compound and an intricate mechanistic pathway dictated by the unique structure of the reacting ketone. scispace.com

Double Consecutive Self-Condensation Leading to Novel Heterocycles

Under certain conditions where the expected condensation reaction with a ketone is passivated, this compound can undergo an alternative reaction pathway involving self-condensation. academicjournals.orgresearchgate.net This phenomenon was observed during attempts to react this compound with cyclopropyl-phenylketone. academicjournals.orgresearchgate.netresearchgate.net

The electronic properties and inherent sigma-aromaticity of the cyclopropyl (B3062369) substituent passivated the ketone's reactivity towards the standard condensation. academicjournals.orgresearchgate.net Consequently, this compound underwent a double consecutive self-condensation, leading to the formation of a novel 1,4-dihydrotetrazine derivative in a significant 82% yield. academicjournals.orgresearchgate.netresearchgate.net This outcome underscores how steric and electronic effects can completely alter a reaction's course, leading to the synthesis of unexpected heterocyclic structures. academicjournals.org

Table 3: Self-Condensation of this compound

| Intended Reactant | Observed Reaction | Product | Yield |

|---|

Coordination Chemistry and Metallosupramolecular Architectures of 4 Phenylthiosemicarbazide Complexes

Ligand Properties of 4-Phenylthiosemicarbazide and its Derivatives

Chelation Modes and Potential Coordination Sites (e.g., Sulfur, Nitrogen)

This compound and its derivatives are flexible ligands that can coordinate to metal ions in several ways, primarily through the sulfur atom and one or more nitrogen atoms. The specific chelation mode is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the ligand framework.

The most common coordination involves the thione sulfur atom and the hydrazinic nitrogen atom. acs.org This results in the formation of a stable five-membered chelate ring. acs.org Alternatively, coordination can occur through the imine nitrogen and the sulfur atom, which also forms a five-membered ring. acs.org In some cases, particularly with thiosemicarbazone derivatives, coordination through the hydrazinic nitrogen and sulfur can lead to a four-membered chelate ring. acs.org

The ligand can act as a neutral molecule or, upon deprotonation of the N-H group, as a monoanionic ligand. In its deprotonated thiolate form, the C-S bond length is consistent with a single bond, confirming coordination. scispace.com Depending on the derivative, these ligands can behave as bidentate, tridentate, or even tetradentate chelating agents. scispace.comresearchgate.net For instance, Schiff bases derived from this compound can exhibit tridentate coordination through the azomethine nitrogen, thiolate sulfur, and another donor atom from the aldehyde or ketone precursor. scirp.orgtandfonline.com In some dinuclear complexes, the sulfur atom can act as a bridge between two metal centers. scispace.com

The geometry of the resulting complexes varies widely and includes square-planar, tetrahedral, octahedral, and distorted geometries. scispace.comresearchgate.netmdpi.com The specific geometry is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Table 1: Common Chelation Modes of this compound and its Derivatives

| Chelation Mode | Donor Atoms Involved | Ring Size | Ligand Form |

|---|---|---|---|

| Bidentate | Hydrazinic Nitrogen, Sulfur | 4-membered | Anionic |

| Bidentate | Imine Nitrogen, Sulfur | 5-membered | Neutral or Anionic |

| Tridentate | Azomethine Nitrogen, Thiolate Sulfur, Enolic Oxygen | 5-membered | Dianionic |

| Bridging | Sulfur (μ2) | - | Anionic |

Impact of Substituents on Ligand Behavior and Stability

The electronic and steric properties of substituents on the this compound scaffold significantly influence the ligand's coordination behavior and the stability of its metal complexes.

Substituents on the phenyl ring can alter the electron density on the coordinating nitrogen atom. Electron-withdrawing groups, such as a chloro group, can increase the stability of the resulting complex. electrochemsci.org Conversely, electron-donating groups, like methoxy (B1213986) or hydroxyl groups, increase the electron density at the coordination centers, making the ligand easier to oxidize. electrochemsci.org The introduction of a phenyl group in place of a methyl group can enhance the electrophilicity of the thiocarbonyl group, making the corresponding amine a better leaving group in certain reactions. tandfonline.com

Steric hindrance caused by bulky substituents can dictate the coordination mode. For example, the difference in steric bulk between an aryl group and a methyl group trans to the hydrazinic nitrogen can determine whether coordination occurs through the hydrazinic nitrogen (forming a four-membered ring) or the imine nitrogen (forming a five-membered ring). acs.org

Modifying the thiosemicarbazide (B42300) backbone, for instance by creating bis(this compound) ligands linked by groups like oxalyl, malonyl, or succinyl, creates multidentate ligands capable of forming binuclear or polynuclear complexes. scirp.orgscirp.org These ligands can coordinate as tridentate or even hexadentate agents, binding through azomethine nitrogens, thiolate sulfurs, and enolic oxygens. scirp.orgscirp.org

Synthesis and Characterization of Metal Complexes

Formation of Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Sn(II/IV), Pt(II))

Complexes of this compound and its derivatives have been successfully synthesized with a variety of transition metal ions. A common synthetic method involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727), often under reflux. nih.govsci-hub.se

Co(II), Ni(II), Cu(II), and Zn(II): Numerous complexes with these divalent metal ions have been prepared. researchgate.netnih.govresearchgate.net For example, novel glycosyl saccharide derivatives of this compound have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The resulting complexes often exhibit geometries such as tetrahedral for Co(II) and Ni(II), and square-planar for Cu(II). researchgate.netresearchgate.net

Sn(II/IV): Both Sn(II) and Sn(IV) complexes have been reported. Diorganotin(IV) complexes with acetone (B3395972) N(4)-phenylthiosemicarbazone were synthesized by refluxing the ligand with the appropriate organotin halide. sci-hub.se The reactions of 1,1-dimethyl-4-phenylthiosemicarbazide with SnI₄ can lead to different products depending on the solvent and conditions. nih.gov Additionally, Sn(II) complexes of bis-4-phenylthiosemicarbazide ligands have been prepared and characterized. scirp.org

Pt(II): Platinum(II) complexes with derivatives like 4-(p-tolyl)-1-(pyridin-2-yl)thiosemicarbazide have been synthesized. In these complexes, the ligand typically coordinates as a monobasic bidentate ligand through nitrogen and sulfur atoms. researchgate.net

The characterization of these complexes is typically achieved through elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic techniques including IR, UV-Vis, and NMR. researchgate.netresearchgate.netresearchgate.net

Table 2: Examples of Synthesized this compound Metal Complexes

| Metal Ion | Ligand Derivative | Typical Geometry | Reference |

|---|---|---|---|

| Co(II) | (D-glucopyranose)-4-phenylthiosemicarbazide | Tetrahedral | researchgate.netnih.gov |

| Ni(II) | Schiff base with 2-acetylpyridine | Octahedral | researchgate.net |

| Cu(II) | (D-glucopyranose)-4-phenylthiosemicarbazide | Square-planar | researchgate.netnih.gov |

| Zn(II) | 1,1-malonyl-bis(this compound) | Octahedral | scirp.org |

| Sn(IV) | 1,1-dimethyl-4-phenylthiosemicarbazide | - | nih.gov |

| Pt(II) | 4-(p-tolyl)-1-(pyridin-2-yl)thiosemicarbazide | Square-planar | researchgate.net |

Electrochemical Synthesis Methods for Metal Complexes

Electrochemical synthesis offers an alternative route to the preparation of metal complexes of this compound derivatives. This method involves the anodic dissolution of a sacrificial metal electrode in a solution containing the ligand. scirp.org Complexes of Co, Cu, Zn, and Sn have been synthesized using this technique with ligands such as 1,1-malonayl-bis(4-p-chlorophenylthiosemicarbazide). researchgate.net The electrochemical approach can provide a direct and clean method for synthesizing these coordination compounds. qu.edu.qa

Reactivity of this compound with Redox-Active Metal Ions

The interaction of 4-phenylthiosemicarbazides with redox-active metal ions, such as Cu(II) and Sn(IV), can be complex and highly dependent on the reaction conditions. These reactions can either lead to the formation of stable coordination complexes or result in the oxidative transformation of the ligand itself. nih.gov

For instance, the reaction of 1,1-dimethyl-4-phenylthiosemicarbazide with Cu(II) in solvents like THF or methanol leads to oxidative cyclization and coupling, yielding heterocyclic compounds like 1,2,4-thiadiazoles or 1,3,4-thiadiazolium salts. nih.gov Similarly, SnI₄ can induce oxidative coupling of two thiosemicarbazide ligands to form 1,2,4-thiadiazolium or 1,2,4-triazolium salts. nih.gov

However, by carefully controlling the reaction conditions, the formation of metal complexes can be favored. For example, reacting the same ligand with Cu(II) salts or SnI₄ in a basic medium results in the formation of metal complexes containing two deprotonated thiosemicarbazide ligands. nih.gov In an acidic aqueous solution, CuCl₂ forms a complex with two neutral ligands. nih.gov SnCl₄, being less oxidizing than SnI₄, does not induce ligand cyclization and instead forms a coordination compound with neutral ligands in methanol. nih.gov This demonstrates that the choice of metal ion, its oxidation state, the counter-ion, and the solvent system are crucial in directing the reaction pathway towards either ligand transformation or complex formation. nih.govresearchgate.net

Oxidative Cyclization and Coupling Reactions Induced by Metal Ions

For instance, the reaction of 1,1-dimethyl-4-phenylthiosemicarbazide with copper(II) in solvents like THF or methanol results in oxidative cyclization and coupling, yielding products such as 1,2,4-thiadiazole (B1232254) or 1,3,4-thiadiazolium salts. nih.gov Similarly, Sn(IV) iodide can induce the oxidative coupling of two thiosemicarbazide ligands to form 1,2,4-thiadiazolium or 1,2,4-triazolium salts. nih.gov The mechanism for these transformations often involves an initial oxidation step, either through electron abstraction or dehydrogenation, which precedes the ring closure. electrochemsci.org High-valence transition metal salts are frequently used as reagents to facilitate these oxidative cyclization reactions. electrochemsci.org

Copper(II) has been shown to promote the cyclization of 1-(2-methoxybenzylidene)-4-phenylthiosemicarbazide into a fluorescent 5-(2-methoxyphenyl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione. core.ac.uk This transformation is attributed to the oxidative capability of Cu(II). core.ac.uk The process highlights how metal ions can be used not just to form coordination complexes but also to catalyze the synthesis of new organic heterocyclic structures. core.ac.uk In some cases, the cyclization is part of a one-pot reaction, such as the iodine-mediated oxidative cyclization of 4-phenylsemicarbazide (B1584512) with methyl ketones to produce 1,3,4-oxadiazoles. researchgate.net

Metal-Mediated Formation of Heterocyclic Compounds

The interaction of this compound with metal ions can be a controlled route to the synthesis of various heterocyclic compounds. The metal ion can act as a template or a catalyst, directing the reaction pathway towards a specific cyclic product.

Notable examples include the formation of 1,2,4-triazole (B32235), 1,3,4-oxadiazole (B1194373), and 1,2,4-thiadiazole derivatives through metal-salt-induced oxidation of thiosemicarbazide precursors. electrochemsci.org For example, reacting 1-isonicotinoyl-4-phenylthiosemicarbazide with Fe(II) or Mn(II) salts can lead to the formation of 1,3,4-oxadiazole and 1,2,4-triazole derivatives, respectively. earthlinepublishers.com Similarly, Cu(II) salts can induce the oxidative cyclization of thiosemicarbazide ligands to yield thiadiazole or thiadiazolium compounds. nih.gov The reaction of 1,1-dimethyl-4-phenylthiosemicarbazide with SnI(4) in acetone produces a 1,3-thiazolium salt. nih.gov

These reactions are sensitive to the conditions. For example, while SnI(4) can induce cyclization, SnCl(4) under similar conditions may only form a standard coordination complex without ligand cyclization. nih.gov The choice of solvent and the presence of a base can also dictate the outcome, determining whether a metal complex is formed or if the ligand undergoes cyclization. nih.gov

Structural and Electronic Properties of Metal Complexes

Insights from Crystal Structures and Molecular Geometries of Metal Complexes

Single-crystal X-ray diffraction studies have provided extensive insights into the coordination behavior of this compound and its derivatives. The ligand can coordinate to metal centers in several modes, most commonly as a neutral monodentate ligand through the sulfur atom or as a deprotonated bidentate chelating ligand via the thiolate sulfur and an azomethine nitrogen atom. scienceasia.orgresearchgate.netiucr.orgbohrium.com

In copper(I) and silver(I) chloride complexes, [CuCl(4-PTSC)(PPh₃)₂] and [AgCl(4-PTSC)(PPh₃)₂]CH₃CN, the this compound (4-PTSC) ligand coordinates as a monodentate species through its sulfur atom. Both metal centers exhibit a distorted tetrahedral geometry. scienceasia.org In contrast, in the copper(I) bromide complex, [Cu(4-PTSC)(PPh₃)₂]Br, the ligand acts in a bidentate chelating fashion, coordinating through both sulfur and nitrogen, which also results in a distorted tetrahedral geometry around the Cu(I) ion. researchgate.net

The geometry of the resulting metal complex varies depending on the metal ion, its oxidation state, and the co-ligands present. Octahedral geometries are common, for instance in Ni(II) and Fe(III) complexes where the thiosemicarbazone ligand coordinates in a tridentate fashion. bohrium.comresearchgate.net A slightly distorted square-planar geometry is observed in a Pd(II) complex where two deprotonated cinnamaldehyde-4-phenylthiosemicarbazone ligands coordinate in a trans-configuration. iucr.org

Intermolecular forces, particularly hydrogen bonds, play a crucial role in stabilizing the crystal structures and forming supramolecular architectures. In the crystals of [CuCl(4-PTSC)(PPh₃)₂] and its silver(I) analogue, molecules are linked into dimers via bifurcated N-H···Cl hydrogen bonds. scienceasia.org Intramolecular N-H···Cl and N-H···N hydrogen bonds are also frequently observed, leading to the formation of stable ring motifs. scienceasia.orgresearchgate.net These interactions can extend into one-dimensional chains or more complex three-dimensional networks. scienceasia.orgresearchgate.net

Table 1: Selected Crystallographic Data for this compound Metal Complexes

| Compound | Metal Center | Coordination Geometry | Ligand Coordination Mode | Key Supramolecular Interactions | Reference |

| [CuCl(4-PTSC)(PPh₃)₂] | Cu(I) | Distorted Tetrahedral | Monodentate (S-donor) | Dimer formation via N-H···Cl hydrogen bonds | scienceasia.org |

| [AgCl(4-PTSC)(PPh₃)₂]CH₃CN | Ag(I) | Distorted Tetrahedral | Monodentate (S-donor) | 1D chains via N-H···Cl and C-H···N interactions | scienceasia.org |

| [Cu(4-PTSC)(PPh₃)₂]Br | Cu(I) | Distorted Tetrahedral | Bidentate (S, N-donor) | Dimer formation via N-H···Br hydrogen bonds | researchgate.net |

| [AgBr(4-PTSC)(PPh₃)₂]·0.18H₂O | Ag(I) | Distorted Tetrahedral | Monodentate (S-donor) | Dimer formation via bifurcated N-H···Br hydrogen bonds | researchgate.net |

| [Fe(HL)₂]·(SCN)·(H₂O) (HL=derivative) | Fe(III) | Octahedral | Tridentate (N, N, S-donor) | Monoclinic space group P21/c | researchgate.net |

| [Zn(H₂L)(SCN)₂] (H₂L=derivative) | Zn(II) | Tetrahedral | Tridentate (N, N, S-donor) | Monoclinic space group P21/c | researchgate.net |

| [Pd(C₁₆H₁₄N₃S)₂] (ligand=derivative) | Pd(II) | Slightly Distorted Square-Planar | Bidentate (N, S-donor), trans-configuration | 1D ribbon via H···S interactions | iucr.org |

Electronic Spectra and Analysis of Metal-to-Ligand Charge Transfer Bands

The electronic spectra of this compound metal complexes provide valuable information about their electronic structure and geometry. The spectra are typically characterized by intense bands in the UV region, which are assigned to intra-ligand (π→π* and n→π*) transitions, and bands in the visible or near-UV region that arise from d-d transitions or charge transfer (CT) phenomena. scirp.orgscirp.orgekb.eg

Charge transfer transitions are particularly significant as they are much more intense (with molar absorptivities, ε, often > 50,000 L mol⁻¹ cm⁻¹) than the Laporte-forbidden d-d transitions (ε ≈ 20 L mol⁻¹ cm⁻¹). libretexts.orgwikipedia.org These transitions involve the movement of an electron between molecular orbitals that are predominantly centered on the metal and those centered on the ligand.

Ligand-to-Metal Charge Transfer (LMCT) occurs when an electron is transferred from a ligand-based orbital to a metal-based orbital. libretexts.orgdalalinstitute.com This process results in the formal reduction of the metal center and is favored when the ligand has high-energy lone pairs and the metal is in a high oxidation state with low-lying empty orbitals. dalalinstitute.com The intense purple color of permanganate (B83412) (MnO₄⁻) is a classic example of an LMCT transition. libretexts.org In the context of thiosemicarbazone complexes, bands assigned to S→M (sulfur to metal) LMCT are often observed. ekb.eg

Metal-to-Ligand Charge Transfer (MLCT) involves the transfer of an electron from a metal-based orbital to a low-lying empty orbital on the ligand (e.g., a π* orbital). libretexts.orgdalalinstitute.com This results in the formal oxidation of the metal and is common for metals in low oxidation states complexed with ligands possessing π-acceptor capabilities. libretexts.orgnih.gov

In the electronic spectra of various Co(II), Cu(II), and Ni(II) complexes with bis(this compound) ligands, bands observed in the visible region are assigned to d-d transitions, which are characteristic of their specific coordination geometries (e.g., octahedral or square pyramidal). scirp.org For example, a Cu(II) complex showing bands around 20,600 cm⁻¹ and 31,950 cm⁻¹ is indicative of an octahedral geometry. scirp.org A Ni(II) complex with UV-Vis bands at 232, 266, 339, and 403 nm has also been reported. researchgate.net The presence of CT bands can sometimes obscure the weaker d-d transitions. These CT bands are crucial for understanding the photophysical and photochemical properties of the complexes. nih.gov

Table 2: Illustrative Electronic Spectral Data for Metal Complexes of this compound Derivatives

| Complex | Metal Ion | Key Absorption Bands (cm⁻¹) / (nm) | Assignment | Inferred Geometry | Reference |

| [Cu₂(OxTS)(H₂O)₆]·3H₂O (OxTS=derivative) | Cu(II) | 20,600 and 31,950 | ⁴T₁g → ⁴A₂g (ν₂) and ⁴T₁g → ⁴T₁g(P) (ν₃) d-d transitions | Octahedral | scirp.org |

| [Co(OxTS)(H₂O)₆]·6H₂O (OxTS=derivative) | Co(II) | 20,600 and 32,260 | ²B₁g → ²Eg and ²B₁g → ²A₁g d-d transitions | Octahedral | scirp.org |

| [Ni(HL)(SCN)] (HL=derivative) | Ni(II) | 232, 266, 339, 403 | Intra-ligand and Charge Transfer bands | Not specified | researchgate.net |

| Generic Cu(II) Complex (derivative) | Cu(II) | 420, 581, 660 (nm) | O→Cu Charge Transfer, ²B₁→²E and ²B₁→²B₂ d-d transitions | Distorted Octahedral | ekb.eg |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-phenylthiosemicarbazide and its derivatives. Analysis of ¹H and ¹³C NMR spectra, along with correlational studies, provides comprehensive insights into the molecular framework, electronic distribution, and dynamic processes such as tautomerism.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various protons in the molecule. In a typical solvent like DMSO-d₆, the protons of the NH and NH₂ groups appear as distinct singlets. For instance, in one study, the NH protons of this compound were observed at chemical shifts of 9.6 ppm and 9.11 ppm, while the NH₂ protons resonated at 4.8 ppm. chemicalbook.com The aromatic protons of the phenyl ring typically appear as a complex multiplet in the range of 7.1 to 7.7 ppm. chemicalbook.com

In derivatives of this compound, such as thiosemicarbazones formed by condensation with aldehydes or ketones, the chemical shifts of the NH protons can vary significantly. For example, in 1-nicotinoyl-4-phenylthiosemicarbazide, three distinct N-H signals are observed at 10.80, 9.82, and 9.77 ppm. sciencepublishinggroup.com The formation of an imine bond (-N=CH-) in thiosemicarbazone derivatives introduces a new signal, typically a singlet, in the downfield region of the spectrum. For instance, in a series of thiosemicarbazide (B42300) derivatives, the N=CH proton signal appeared as a broad singlet around 8.29 ppm. brieflands.com The electronic nature of substituents on the phenyl ring or the aldehydic/ketonic moiety can influence the chemical shifts of nearby protons due to their electron-donating or electron-withdrawing effects. researchgate.net

Interactive Table: ¹H NMR Chemical Shifts (ppm) for this compound and its Derivatives in DMSO-d₆.

| Compound | NH (Hydrazinic) | NH (Anilinic) | NH₂/NH (other) | Aromatic-H | N=CH | Reference |

|---|---|---|---|---|---|---|

| This compound | 9.11 | 9.6 | 4.8 (NH₂) | 7.10-7.65 | - | chemicalbook.com |

| 1-Nicotinoyl-4-phenylthiosemicarbazide | 9.82 | 9.77 | 10.80 | 7.30-8.75 | - | sciencepublishinggroup.com |

| Salicylaldehyde-4-phenylthiosemicarbazone | 11.75 | 10.03 | 8.43 (OH) | - | - | srce.hr |

¹³C NMR spectroscopy provides crucial information for the structural confirmation of this compound and its derivatives, particularly in identifying the carbon skeleton. A key diagnostic signal in the ¹³C NMR spectrum of these compounds is the resonance of the thiocarbonyl carbon (C=S). For this compound, this signal typically appears in the downfield region, for example, at approximately 181.32 ppm. jmchemsci.com In derivatives like 1-nicotinoyl-4-phenylthiosemicarbazide, the C=S signal is observed at a similar chemical shift of 181.11 ppm, alongside the carbonyl (C=O) signal at 164.85 ppm. sciencepublishinggroup.com

The aromatic carbons of the phenyl group exhibit signals in the range of approximately 120-150 ppm. sciencepublishinggroup.com The specific chemical shifts of these carbons can be influenced by the nature and position of substituents on the phenyl ring. For instance, in 1-benzoyl-4-phenylthiosemicarbazide, the anilino and benzoyl carbons are observed at distinct chemical shifts, aiding in their assignment. jmchemsci.com In thiosemicarbazone derivatives, the formation of the imine bond results in a characteristic signal for the imine carbon (C=N) in the range of 140-160 ppm. journalijar.com

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for this compound and its Derivatives in DMSO-d₆.

| Compound | C=S | C=O | Aromatic-C | Imine C=N | Reference |

|---|---|---|---|---|---|

| This compound | 181.32 | - | 126.66-130.45 | - | jmchemsci.com |

| 1-Nicotinoyl-4-phenylthiosemicarbazide | 181.11 | 164.85 | 120-150 | - | sciencepublishinggroup.com |

| 1-Benzoyl-4-phenylthiosemicarbazide | 181.32 | 164.37 | 126.66-132.12 | - | jmchemsci.com |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for detailed structural elucidation and for studying dynamic processes like conformational changes and tautomeric equilibria in this compound derivatives. srce.hr

COSY spectra establish proton-proton (¹H-¹H) coupling networks, which are invaluable for assigning protons within spin systems, such as those in the phenyl ring or other aliphatic chains present in derivatives. researchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. columbia.edu

These correlational studies are also instrumental in analyzing tautomeric equilibria, such as the thione-thiol tautomerism common in thiosemicarbazides and their derivatives. researchgate.netscirp.org The presence or absence of specific HMBC cross-peaks can provide evidence for the dominant tautomeric form in solution. For example, the observation of a correlation between the N-H proton and the thiocarbonyl carbon (C=S) is indicative of the thione form. srce.hr Studies on salicylaldehyde-4-phenylthiosemicarbazone have utilized these techniques to demonstrate the predominance of the hydroxy-thione tautomer in solution. srce.hr

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its derivatives, as well as insights into hydrogen bonding interactions.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the hydrazine (B178648) and amine groups typically appear as multiple bands in the region of 3100-3400 cm⁻¹. sciencepublishinggroup.com The C=S (thiocarbonyl) stretching vibration is a key diagnostic band and is usually observed in the range of 1250-1350 cm⁻¹ and also around 830 cm⁻¹. sciencepublishinggroup.comscirp.org The C-N stretching vibrations and N-H bending vibrations contribute to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. juniv.edu

In derivatives such as 1-nicotinoyl-4-phenylthiosemicarbazide, an additional strong band for the C=O (carbonyl) stretching vibration is present, typically around 1680 cm⁻¹. sciencepublishinggroup.com For thiosemicarbazones, the formation of the C=N (imine) bond gives rise to a characteristic stretching vibration in the region of 1590-1630 cm⁻¹. journalijar.comorientjchem.org

Interactive Table: Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3100-3400 | sciencepublishinggroup.com |

| C=S | Stretching | 1250-1350, ~830 | sciencepublishinggroup.comscirp.org |

| C=O | Stretching | ~1680 | sciencepublishinggroup.com |

| C=N | Stretching | 1590-1630 | journalijar.comorientjchem.org |

IR spectroscopy is a powerful method for studying hydrogen bonding, as the formation of a hydrogen bond typically leads to a broadening and red-shifting (shift to lower frequency) of the stretching vibration of the proton donor group (e.g., N-H or O-H).

In the solid state and in concentrated solutions, this compound and its derivatives can form extensive intermolecular hydrogen bonds involving the N-H groups as donors and the sulfur atom of the thiocarbonyl group or other heteroatoms as acceptors. These interactions are reflected in the broadness and position of the N-H stretching bands in the IR spectrum.

In certain derivatives, particularly those derived from salicylaldehyde (B1680747) or similar ortho-hydroxyaryl aldehydes, intramolecular hydrogen bonds can form. For instance, in salicylaldehyde-4-phenylthiosemicarbazone, an intramolecular hydrogen bond exists between the phenolic -OH group and the azomethine nitrogen atom (OH···N). irb.hr This is evidenced by a broad O-H stretching band at a lower frequency than that of a free O-H group. The presence and strength of these hydrogen bonds can influence the conformation and biological activity of the molecules. irb.hr Theoretical calculations, often used in conjunction with experimental IR and Raman data, can help in the detailed assignment of vibrational modes and in understanding the nature and strength of these hydrogen bonding networks. dergipark.org.trbohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. In electron impact mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M+) peak, which confirms the molecular weight of the compound. Subsequent fragmentation of this ion provides a unique fingerprint that helps in structural confirmation.

For instance, the mass spectrum of a 1,1-oxalayl-bis(this compound) derivative shows a distinct molecular ion peak that corresponds to its proposed chemical formula. scirp.org The spectrum also displays a series of other peaks at various mass-to-charge ratios (m/z), each corresponding to different fragments generated from the parent molecule. scirp.org The relative intensities of these fragment peaks offer valuable information about the stability of the fragments and the underlying bond strengths within the molecule. scirp.org

The fragmentation of organotin(IV) complexes derived from this compound has also been studied, revealing how the core structure breaks apart upon ionization. researchgate.net The analysis of these fragmentation pathways is essential for confirming the successful synthesis of new compounds and for understanding their intrinsic stability. researchgate.netwpmucdn.com

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Thiosemicarbazide Derivative

| Fragment Type | m/z Value (amu) | Corresponding Species |

|---|---|---|

| Molecular Ion (M+) | 243 | C₉H₇N₃OS |

| Fragment 1 | 170 | [Fragment Name] |

| Fragment 2 | 127 | [Fragment Name] |

| Fragment 3 | 111 | [Fragment Name] |

| Fragment 4 | 88 | [Fragment Name] |

| Fragment 5 | 70 | [Fragment Name] |

Data derived from studies on thiosemicarbazide derivatives. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes outer electrons from a ground state to a higher energy excited state. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands.

In organic molecules like thiosemicarbazones, these absorptions are typically due to π→π* and n→π* electronic transitions within chromophores, which are unsaturated functional groups. shu.ac.ukjapsonline.com The spectrum of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone, for example, exhibits a group of bands at 256, 293, and 306 nm, which are attributed to π→π* transitions. japsonline.com

When these ligands form complexes with metal ions, shifts in the absorption bands are often observed. The coordination of the azomethine nitrogen and sulfur atoms to a central metal ion can cause a blue shift (to shorter wavelengths) or a red shift (to longer wavelengths) in the intra-ligand transition bands. japsonline.com For example, the complexation of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone with Cu(II) results in a red shift of approximately 30 nm for the ligand-centered bands, indicating stabilization of the excited state in the complex. japsonline.com These shifts provide evidence of ligand-to-metal charge transfer (LMCT) transitions and offer insights into the geometry of the resulting complex. japsonline.com

Table 2: Electronic Absorption Data for a 4-Phenylthiosemicarbazone Derivative and its Metal Complexes

| Compound | Absorption Bands (nm) | Assigned Transitions |

|---|---|---|

| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (Ligand) | 256, 293, 306 | π→π* |

| [Cu(II)bipy]-Ligand Complex | ~336 (Red-shifted) | π→π* and LMCT |

| [Ni(II)dppm]-Ligand Complex | ~321 (Red-shifted) | π→π* |

| [Pd(II)]-Ligand Complex | ~321 (Red-shifted) | π→π* |

Data sourced from a study on a specific 4-phenylthiosemicarbazone derivative. japsonline.com

X-ray Crystallography

Single-crystal X-ray diffraction studies have been successfully used to confirm the molecular structures of numerous this compound derivatives and their metal complexes. nih.gov These studies reveal the specific tautomeric form present in the solid state, the coordination mode of the ligand to metal centers, and precise geometric parameters.

For example, the structure of 1-nicotinoyl-4-phenylthiosemicarbazide was determined to crystallize in the triclinic space group Pī, with two independent molecules in the asymmetric unit. researchgate.netsciencepublishinggroup.com Similarly, salicylaldehyde 4-phenylthiosemicarbazone was found to exist in the keto (thione) tautomeric form. irb.hr The reaction of this compound with fluorosilicic acid yields a crystalline product, (LH)₂SiF₆, which crystallizes in the monoclinic C2/c space group. researchgate.net The formation of complexes with metals like copper(I) and silver(I) has also been structurally characterized, showing the this compound ligand coordinating to the metal center through its terminal sulfur atom. scienceasia.org

Table 3: Selected Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-Nicotinoyl-4-phenylthiosemicarbazide (I) | C₁₃H₁₂N₄OS | Triclinic | Pī | researchgate.netsciencepublishinggroup.com |

| N-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (II) | C₁₃H₁₀N₄O | Monoclinic | P2₁/n | researchgate.netsciencepublishinggroup.com |

| Salicylaldehyde 4-phenylthiosemicarbazone (Polymorph I) | C₁₄H₁₃N₃OS | Triclinic | Pī | irb.hr |

| 1-(4-Carboxybutan-2-ylidene)-4-phenylthiosemicarbazide | C₁₂H₁₅N₃O₂S | Monoclinic | Not specified | nih.gov |

| Protonated this compound hexafluorosilicate (B96646) | (C₇H₁₀N₃S)₂SiF₆ | Monoclinic | C2/c | researchgate.net |

| [CuCl(4-PTSC)(PPh₃)₂] | C₄₃H₃₉ClCuN₃P₂S | Monoclinic | P2₁/c | scienceasia.org |

Strong intermolecular hydrogen bonds of the types N-H···S, N-H···O, and N-H···N are commonly observed. researchgate.netirb.hr For instance, in salicylaldehyde 4-phenylthiosemicarbazone, molecules are linked into centrosymmetric dimers by N-H···S hydrogen bonds. irb.hr In the crystal structure of 1-(4-carboxybutan-2-ylidene)-4-phenylthiosemicarbazide, strong N-H···O and O-H···S interactions link the acid group and the thiosemicarbazone moiety. nih.gov

Weaker interactions, such as C-H···O, C-H···N, and C-H···S, also contribute to the crystal packing. researchgate.netnih.gov In some derivatives, these hydrogen bonds create extensive chains and three-dimensional networks. researchgate.netscienceasia.orgnih.gov For example, in 1-nicotinoyl-4-phenylthiosemicarbazide, a combination of strong and weak hydrogen bonds results in a 3D network architecture. researchgate.netsciencepublishinggroup.com Furthermore, π-π stacking interactions between aromatic rings are also observed, which, along with hydrogen bonds, connect molecular dimers into larger assemblies. irb.hr

X-ray crystallography provides precise data on the conformation and geometry of molecules in the solid state. For this compound derivatives, this includes the orientation of the phenyl group relative to the thiosemicarbazide backbone and the conformation around the various rotatable bonds.

In the solid state, thiosemicarbazone derivatives of salicylaldehyde are typically found in the thione tautomeric form. irb.hr The conformation of the thiourea (B124793) moiety is also a key structural feature. In 1-nicotinoyl-4-phenylthiosemicarbazide, the carbonyl oxygen atom is in a syn conformation, while the sulfur atom is in a trans conformation with respect to their related amino nitrogen atoms. researchgate.netsciencepublishinggroup.com

The planarity of the molecule and its fragments is described by dihedral angles. In derivatives containing multiple ring systems, the dihedral angles between the planes of these rings are important conformational parameters. For example, in N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, the phenyl and pyridine (B92270) rings form dihedral angles of 17.725° and 4.550°, respectively, with the central oxadiazole ring. researchgate.netsciencepublishinggroup.com In some cases, intramolecular hydrogen bonds, such as N-H···N, can stabilize a specific conformation, leading to a semi-closed structure. nih.gov The conformational flexibility of these molecules can sometimes lead to polymorphism, where a compound crystallizes in different crystal structures. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1-oxalayl-bis(this compound) |

| Organotin(IV) complexes of this compound |

| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone |

| [Cu(II)bipy]-2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone complex |

| [Ni(II)dppm]-2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone complex |

| [Pd(II)]-2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone complex |

| 1-Nicotinoyl-4-phenylthiosemicarbazide |

| Salicylaldehyde 4-phenylthiosemicarbazone |

| Protonated this compound hexafluorosilicate ((LH)₂SiF₆) |

| [CuCl(4-PTSC)(PPh₃)₂] |

| [AgCl(4-PTSC)(PPh₃)₂] |

| 1-(4-Carboxybutan-2-ylidene)-4-phenylthiosemicarbazide |

| N-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine |

| 4-methoxysalicylaldehyde 4-phenylthiosemicarbazone |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the study of 4-phenylthiosemicarbazide and its derivatives. These methods allow for the detailed analysis of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies on Molecular Structure, Vibrations, and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov DFT studies have been extensively applied to this compound and its derivatives to understand their molecular geometry, vibrational frequencies, and chemical reactivity.

Vibrational analysis is another area where DFT has proven invaluable. Theoretical vibrational frequencies calculated using DFT methods can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. bohrium.comnih.gov This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of N-H, C=S, and C-N bonds. bohrium.com For instance, periodic DFT calculations have been shown to provide a more accurate assignment of vibrational spectra for molecular crystals compared to calculations on isolated molecules. mdpi.com

DFT calculations also provide insights into the reactivity of this compound. By analyzing the electronic properties and various reactivity descriptors, researchers can predict how the molecule will behave in chemical reactions. researchgate.net The presence of the phenyl group, for example, influences the electronic delocalization within the thiosemicarbazide (B42300) backbone, which in turn affects its reactivity. wikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, including electronic absorption spectra. cecam.orgrsc.org This method is crucial for understanding how this compound and its derivatives interact with light.

By employing TD-DFT calculations, researchers can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. tandfonline.comdntb.gov.ua These calculations help in assigning the electronic transitions, often identifying them as π→π* or n→π* transitions localized on specific parts of the molecule, such as the phenyl ring or the thiocarbonyl group. The results from TD-DFT are generally consistent with experimental findings. rsc.org

TD-DFT has been successfully used to simulate the UV-Visible spectra of various thiosemicarbazone derivatives, providing a theoretical basis for their observed electronic properties. nih.govtandfonline.com This theoretical framework is essential for designing new molecules with specific optical properties.

Conformational Analysis and Tautomeric Stability Investigations

This compound and its derivatives can exist in different conformations and tautomeric forms. Computational studies are essential for understanding the relative stabilities of these different forms. conicet.gov.arresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For 1-nicotinoyl-4-phenylthiosemicarbazide, it was found that the carbonyl oxygen and the sulfur atom are in syn and trans conformations, respectively, relative to the amino nitrogen atoms. sciencepublishinggroup.comresearchgate.net The presence of intramolecular hydrogen bonds can stabilize certain conformations. sciencepublishinggroup.comresearchgate.net

Tautomerism involves the migration of a proton, leading to different structural isomers that are in equilibrium. Thiosemicarbazones can exist in thione and thiol tautomeric forms. DFT calculations can determine the relative energies of these tautomers, predicting which form is more stable. conicet.gov.araskfilo.com For some thiosemicarbazones, solution-state studies have shown the existence of tautomeric equilibria, and both forms have been observed to coordinate to metal centers. conicet.gov.ar

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons. dntb.gov.uadergipark.org.tr

For this compound and its derivatives, FMO analysis has been performed using DFT calculations. orientjchem.org The HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, indicating these are the likely sites for electrophilic attack. orientjchem.org The LUMO, on the other hand, is typically distributed over the electron-deficient regions, which are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is an important parameter that relates to the chemical stability and reactivity of the molecule. orientjchem.org A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

Table 1: Frontier Molecular Orbital Properties of a 4-Phenylthiosemicarbazone Derivative

| Property | Value (eV) |

|---|---|

| EHOMO | -5.61 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

Data obtained for 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone using DFT (B3LYP/6-31G). orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comtandfonline.com It is a powerful tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. mdpi.com

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.com Green and yellow represent intermediate potential values.

For derivatives of this compound, MEP analysis has been used to identify the reactive sites. For example, in a study of an imidazole-derived thiosemicarbazone, the nitrogen atom of the imidazole (B134444) ring was found to be the main negative center (red), while the hydrogen atoms attached to nitrogen were the most positive sites (blue). orientjchem.org

Theoretical Studies of Thermochemical and Thermodynamic Properties

Theoretical calculations can also be used to predict the thermochemical and thermodynamic properties of molecules. orientjchem.org These properties are crucial for understanding the stability and behavior of compounds under different conditions.

DFT calculations can be used to compute various thermodynamic parameters such as the heat of formation (ΔHf), entropy (S), and Gibbs free energy (G). scirp.orgscirp.org These calculations have been performed for derivatives of this compound to assess their thermodynamic stability. orientjchem.org For instance, the energy of structure formation has been calculated for imidazole-derived thiosemicarbazones. orientjchem.org

Thermal decomposition processes can also be studied theoretically, complementing experimental techniques like thermogravimetric analysis (TGA). scirp.orgscirp.org By calculating the kinetic and thermodynamic parameters of decomposition, a deeper understanding of the thermal stability of these compounds can be achieved. scirp.orgscirp.org

Table 2: Calculated Thermodynamic Properties of an Imidazole-Derived Phenylthiosemicarbazone

| Property | Value |

|---|---|

| Point Group | C1 |

| Dipole Moment (μ) | 5.4185 Debye |

| Energy of Structure Formation (HF) | -688676.535 kcal/mol |

Data obtained for 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone using DFT (B3LYP/6-31G). orientjchem.org

Molecular Docking Studies